Lipophilicity Comparison Across Halogen and Parent Analogs
2-Bromooxazole-5-carboxamide has a computed LogP of 0.536, which is 0.062 log units higher than that of unsubstituted oxazole-5-carboxamide (LogP 0.4738) and 0.336 log units higher than that of 2-iodooxazole-5-carboxamide (LogP ~0.2) [1]. This bromine-mediated lipophilicity increase is modest but may improve passive membrane permeability relative to the parent, while avoiding the excessive hydrophobicity often associated with iodo substituents that can lead to poor aqueous solubility and promiscuous protein binding.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.536 |
| Comparator Or Baseline | Unsubstituted oxazole-5-carboxamide (CAS 158178-93-9), LogP = 0.4738; 2-Iodooxazole-5-carboxamide (CAS 1448348-07-9), LogP ≈ 0.2 |
| Quantified Difference | ΔLogP = +0.062 vs. parent; ΔLogP = +0.336 vs. iodo analog |
| Conditions | Computed XLogP3 / ALogP values from vendor and database entries |
Why This Matters
A moderate LogP around 0.5 positions 2-bromooxazole-5-carboxamide within the optimal range for oral drug-likeness, making it a more attractive starting point for lead optimization than either the less lipophilic parent or the more polar iodo analog.
- [1] Molaid.com. 2-Iodooxazole-5-carboxamide CAS 1448348-07-9. LogP 0.2. View Source
